9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thieno ring fused with a triazolo and pyrimidine ring, along with a methoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-2-thiophenecarboxylic acid methyl ester with hydrazine hydrate to form the intermediate hydrazine derivative. This intermediate then undergoes cyclization with orthoesters under acidic conditions to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity. The use of catalysts and solvents that are environmentally benign and cost-effective is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The mechanism of action of 9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
Thioxopyrimidines: Exhibits antioxidant, radioprotective, and anti-inflammatory properties.
5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine: Studied for its anticonvulsant activity.
Uniqueness
9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific structural features, such as the methoxyphenyl group, which may enhance its biological activity and selectivity compared to other similar compounds
Properties
Molecular Formula |
C14H10N4OS |
---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
12-(3-methoxyphenyl)-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H10N4OS/c1-19-10-4-2-3-9(5-10)11-6-20-14-12(11)13-17-16-8-18(13)7-15-14/h2-8H,1H3 |
InChI Key |
DEYDXLIDDJHCIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=C2C4=NN=CN4C=N3 |
Origin of Product |
United States |
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